L-Chicoric Acid Biosynthesis in Echinacea purpurea: A Technical Guide
L-Chicoric Acid Biosynthesis in Echinacea purpurea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinacea purpurea (L.) Moench is a medicinal plant of significant interest due to its immunomodulatory properties, which are largely attributed to a class of compounds known as phenylpropanoids. Among these, L-chicoric acid stands out as a key bioactive marker. This technical guide provides an in-depth overview of the L-chicoric acid biosynthesis pathway in Echinacea purpurea, offering a valuable resource for researchers and professionals involved in natural product chemistry, plant biochemistry, and drug development. This document details the enzymatic steps, regulatory mechanisms, quantitative data on key metabolites, and experimental protocols for their analysis.
The Biosynthetic Pathway of L-Chicoric Acid
The biosynthesis of L-chicoric acid in Echinacea purpurea is a multi-step enzymatic process that originates from the general phenylpropanoid pathway. The pathway can be broadly divided into three main stages: the formation of the precursor caffeoyl-CoA, the synthesis of the intermediates caftaric acid and chlorogenic acid, and the final condensation to form chicoric acid.
Phenylpropanoid Pathway: Synthesis of Caffeoyl-CoA
The initial steps of the pathway leading to the formation of caffeoyl-CoA, a central precursor for many phenolic compounds, are well-established.
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Phenylalanine Ammonia-Lyase (PAL): The pathway begins with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by PAL. This is a key regulatory point in the phenylpropanoid pathway[1].
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Cinnamate 4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated to p-coumaric acid by C4H.
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4-Coumarate:CoA Ligase (4CL): Subsequently, p-coumaric acid is activated by the addition of a coenzyme A (CoA) molecule, forming p-coumaroyl-CoA, in a reaction catalyzed by 4CL.
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p-Coumarate 3'-Hydroxylase (C3'H): p-coumaroyl-CoA is then hydroxylated to produce caffeoyl-CoA. This reaction is catalyzed by C3'H.
Synthesis of Caftaric Acid and Chlorogenic Acid
Caffeoyl-CoA serves as the acyl donor for the formation of two key intermediates, caftaric acid and chlorogenic acid. These reactions are catalyzed by specific hydroxycinnamoyltransferases (HCTs) in the cytosol.[2][3]
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Hydroxycinnamoyl-CoA:Tartaric Acid Hydroxycinnamoyl Transferase (HTT): This enzyme catalyzes the transfer of the caffeoyl group from caffeoyl-CoA to tartaric acid, forming caftaric acid (caffeoyltartaric acid)[2][3].
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Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyl Transferase (HQT): Simultaneously, HQT catalyzes the transfer of the caffeoyl group from caffeoyl-CoA to quinic acid, resulting in the formation of chlorogenic acid (caffeoylquinic acid)[2][3].
Final Synthesis of L-Chicoric Acid
The final step in the biosynthesis of L-chicoric acid occurs in the vacuole and involves a unique transacylation reaction.
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Chicoric Acid Synthase (CAS): This enzyme, a serine carboxypeptidase-like acyltransferase, utilizes caftaric acid as the acyl acceptor and chlorogenic acid as the acyl donor to produce L-chicoric acid (dicaffeoyltartaric acid).[4][5] This mechanism appears to be specific to Echinacea species.[4]
Quantitative Data
The concentration of L-chicoric acid and its precursors can vary significantly depending on the plant tissue, developmental stage, and environmental conditions. The following tables summarize available quantitative data from the literature.
Table 1: Concentration of Chicoric Acid and its Precursors in Different Tissues of Echinacea purpurea
| Compound | Plant Part | Concentration (mg/g dry weight) | Reference |
| Chicoric Acid | Roots | 2.27 (summer), 1.68 (autumn) | [6] |
| Tops (aerial parts) | 2.02 (summer), 0.52 (autumn) | [6] | |
| Flowers | 2.11 - 26.7 | [7][8] | |
| Leaves | 2.32 - 42.4 | [7][8] | |
| Stems | 0.36 | [7] | |
| Caftaric Acid | Roots | 0.40 (summer), 0.35 (autumn) | [6] |
| Tops (aerial parts) | 0.82 (summer), 0.18 (autumn) | [6] | |
| Chlorogenic Acid | Roots | Present, but concentration varies | [9] |
| Tops (aerial parts) | Present, but concentration varies | [9] |
Note: Concentrations can vary widely based on genetic and environmental factors.
Experimental Protocols
Quantification of Chicoric Acid by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the extraction and quantification of chicoric acid from Echinacea purpurea plant material.
3.1.1. Materials and Reagents
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Dried Echinacea purpurea plant material (roots, leaves, flowers)
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Methanol (B129727) (HPLC grade)
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Water (HPLC grade)
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Formic acid or Trifluoroacetic acid (TFA)
-
Chicoric acid standard
-
Mortar and pestle or grinder
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Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
-
HPLC system with a UV detector and a C18 column
3.1.2. Sample Preparation
-
Grind the dried plant material to a fine powder using a mortar and pestle or a grinder.
-
Accurately weigh approximately 100 mg of the powdered sample into a centrifuge tube.
-
Add 10 mL of 70% methanol in water (v/v).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Extract the sample in an ultrasonic bath for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
3.1.3. HPLC Conditions
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Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
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Mobile Phase: A gradient of solvent A (water with 0.1% formic acid or TFA) and solvent B (methanol or acetonitrile (B52724) with 0.1% formic acid or TFA). A typical gradient might be: 0-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90-10% B; 30-35 min, 10% B.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 330 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
3.1.4. Quantification
Prepare a calibration curve using a series of chicoric acid standards of known concentrations. The concentration of chicoric acid in the samples can be determined by comparing the peak area of chicoric acid in the sample chromatogram to the calibration curve.
Phenylalanine Ammonia-Lyase (PAL) Enzyme Activity Assay
This spectrophotometric assay measures the activity of PAL by monitoring the formation of cinnamic acid.
3.2.1. Materials and Reagents
-
Fresh Echinacea purpurea tissue
-
Liquid nitrogen
-
Extraction buffer: 0.1 M sodium borate (B1201080) buffer (pH 8.8) containing 2 mM β-mercaptoethanol and polyvinylpyrrolidone (B124986) (PVP)
-
Substrate solution: 50 mM L-phenylalanine in extraction buffer
-
Spectrophotometer
3.2.2. Enzyme Extraction
-
Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powder to a centrifuge tube and add ice-cold extraction buffer (e.g., 1:3 w/v).
-
Vortex the mixture and then centrifuge at 12,000 x g for 20 minutes at 4 °C.
-
The supernatant contains the crude enzyme extract.
3.2.3. Enzyme Assay
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In a quartz cuvette, mix the crude enzyme extract with the L-phenylalanine substrate solution.
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Monitor the increase in absorbance at 290 nm for 10-15 minutes at 30 °C. The formation of cinnamic acid results in an increase in absorbance at this wavelength.
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.
-
Enzyme activity is typically expressed as µmol of cinnamic acid formed per minute per milligram of protein. The molar extinction coefficient for cinnamic acid at 290 nm is approximately 9630 M⁻¹cm⁻¹.
Signaling Pathways and Regulation
The biosynthesis of L-chicoric acid in Echinacea purpurea is tightly regulated by a network of signaling pathways, with the jasmonate signaling pathway playing a central role.
Jasmonate Signaling Pathway
Elicitors such as methyl jasmonate (MeJA) have been shown to induce the expression of genes encoding key enzymes in the chicoric acid biosynthesis pathway.[10] The signaling cascade is thought to involve the following key components:
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JAZ Repressors: In the absence of a stimulus, JAZ (Jasmonate ZIM-domain) proteins repress the activity of transcription factors.
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COI1: Upon perception of the jasmonate signal, the F-box protein COI1 targets JAZ proteins for degradation by the 26S proteasome.
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Transcription Factors (EpMYC2 and EpMYB2): The degradation of JAZ repressors releases transcription factors such as EpMYC2 and EpMYB2, which can then activate the expression of chicoric acid biosynthetic genes.[2][10] EpMYC2 can activate the expression of EpMYB2, which in turn positively regulates both primary and specialized metabolic genes involved in chicoric acid biosynthesis.[2][10]
Visualizations
L-Chicoric Acid Biosynthesis Pathway
Caption: L-Chicoric Acid Biosynthesis Pathway in Echinacea purpurea.
Jasmonate Signaling Pathway Regulating Chicoric Acid Biosynthesis
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. MYB Transcription Factors as Regulators of Phenylpropanoid Metabolism in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemical Characterization of Purple Coneflower Roots (Echinacea purpurea (L.) Moench.) and Their Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patterns of Variation in Alkamides and Cichoric Acid in Roots and Aboveground Parts of Echinacea purpurea (L.) Moench - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chicoric Acid: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Increasing medicinal and phytochemical compounds of coneflower (Echinacea purpurea L.) as affected by NO3−/NH4+ ratio and perlite particle size in hydroponics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
